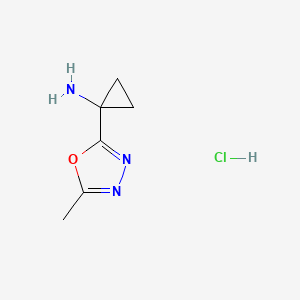

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride

Beschreibung

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride is a cyclopropane-containing primary amine derivative functionalized with a 5-methyl-1,3,4-oxadiazole ring. The oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, while the cyclopropane group introduces steric constraints that may influence molecular conformation and target binding .

Eigenschaften

IUPAC Name |

1-(5-methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c1-4-8-9-5(10-4)6(7)2-3-6;/h2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCNHQSZPLLWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2(CC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-Methyl-1,3,4-oxadiazole Core

- Starting from hydrazides: A methyl-substituted hydrazide intermediate is prepared by reacting an appropriate methyl-substituted acid derivative with hydrazine hydrate in refluxing ethanol to yield the hydrazide.

- Cyclization with orthoesters: The hydrazide is then treated with trimethyl orthoformate or trimethyl orthoacetate under acidic catalysis to promote cyclodehydration, forming the 5-methyl-1,3,4-oxadiazole ring.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Hydrazide formation | Acid derivative + Hydrazine hydrate, EtOH, reflux | Methyl-substituted hydrazide |

| 2 | Cyclodehydration (ring closure) | Trimethyl orthoformate/orthoacetate, acid catalyst | 5-Methyl-1,3,4-oxadiazole intermediate |

| 3 | Coupling with cyclopropan-1-amine | Nucleophilic substitution or amide coupling reagents | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine |

| 4 | Salt formation | HCl in suitable solvent | Hydrochloride salt of target compound |

Detailed Research Findings and Notes

- The use of hydrazine hydrate in ethanol under reflux conditions efficiently converts esters or acids into hydrazides, providing a high-yield precursor for oxadiazole formation.

- Cyclodehydration with trimethyl orthoformate or trimethyl orthoacetate is a mild and efficient method to form the 1,3,4-oxadiazole ring with good selectivity and yield.

- The nucleophilic substitution at the 2-position of the oxadiazole ring is facilitated by the electron-deficient nature of the heterocycle, allowing the introduction of amine substituents such as cyclopropan-1-amine.

- Conversion to the hydrochloride salt is a standard procedure to improve compound handling and pharmacological properties.

Comparative Table of Synthetic Approaches for 1,3,4-Oxadiazole Derivatives

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Pharmacological Properties

The compound is primarily investigated for its potential pharmacological effects. Its oxadiazole moiety is known to exhibit significant biological activity, making it a candidate for drug development. Research indicates that derivatives of this compound have shown promise in preclinical studies against various cancer cell lines .

Case Studies

-

Anticancer Activity

A study evaluated the anticancer properties of several oxadiazole derivatives, including this compound. The results indicated that certain derivatives exhibited cytotoxic effects on human cancer cell lines such as A431 (human epidermoid carcinoma) and HT29 (human colon cancer), with IC50 values below 2.0 µM .Compound Cell Line IC50 (µM) Compound A A431 1.98 ± 1.22 Compound B HT29 < 2.0 -

Antidiabetic and Anti-inflammatory Effects

Additional research has screened compounds similar to 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride for their antidiabetic and anti-inflammatory activities using MTT assays. These studies suggest a multifaceted therapeutic potential .

Material Science Applications

In material science, the unique properties of this compound's derivatives are explored for creating new materials with enhanced characteristics such as durability and electrical conductivity. The synthesis process often involves incorporating the compound into composite materials or coatings.

Research Findings

Research indicates that derivatives may influence metabolic functions and could be instrumental in developing materials with specific properties . Techniques like scanning electron microscopy (SEM) and tensile strength testing are commonly employed to assess these properties.

Agricultural Applications

The potential use of this compound in agriculture focuses on its efficacy as a pesticide or herbicide. The oxadiazole structure is known to interact with biological systems in ways that can inhibit pests or pathogens.

Interaction Studies

Studies involving the interaction of this compound with specific molecular targets have been conducted to elucidate its mechanism of action. Such investigations are crucial for optimizing the compound for agricultural applications .

Wirkmechanismus

The mechanism of action of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The cyclopropan-1-amine moiety may also play a role in binding to these targets, enhancing the compound’s overall efficacy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Heterocyclic Systems: The target compound’s 1,3,4-oxadiazole ring differs from benzoxazole () in electronic properties and aromaticity.

- Substituent Effects: Phenyl-substituted analogs () lack heterocycles but introduce halogen atoms (F, Br) that modulate lipophilicity and binding affinity. For example, bromine’s polarizability may enhance interactions with hydrophobic protein pockets .

Physicochemical Properties :

Biologische Aktivität

1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride (CAS No. 1864016-24-9) is a compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

The biological activity of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its ability to act as a bioisostere in medicinal chemistry, allowing for modifications that can enhance pharmacological profiles.

Antiviral Activity

Research indicates that compounds containing oxadiazole rings can exhibit antiviral properties. For instance, studies have shown that derivatives with similar structures can inhibit viral replication in vitro. The mechanism often involves interference with viral entry or replication processes .

Anticancer Activity

Several studies have explored the anticancer potential of oxadiazole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, possibly through the modulation of signaling pathways associated with cell survival and proliferation .

In Vitro Studies

A study investigated the effects of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)cyclopropan-1-amine hydrochloride on various cancer cell lines. The results indicated a significant reduction in cell viability in HeLa and CEM cells at concentrations as low as 10 μM. The compound's IC50 values were determined to be approximately 8 μM for HeLa cells and 12 μM for CEM cells, suggesting potent anticancer activity .

Structure-Activity Relationship (SAR)

The structure of the compound allows for modifications that can enhance its biological activity. For example, substituting different groups on the oxadiazole ring has been shown to affect potency and selectivity against specific cancer types. This highlights the importance of SAR studies in optimizing therapeutic agents derived from this scaffold .

Data Tables

Q & A

Q. What are the limitations of using this compound in enantioselective synthesis, and how can chirality be controlled?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (heptane/ethanol mobile phase) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during cyclopropanation to induce enantiomeric excess (>80%) .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .

Tables for Key Data

Table 1 : Optimal Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Cyclopropanation | Rh(II) acetate, CH₂Cl₂, 70°C | 65 | 92 | |

| Oxadiazole Formation | POCl₃, reflux, 4 hr | 78 | 89 | |

| Salt Formation | HCl (gas), EtOH, 0°C | 95 | 98 |

Table 2 : Stability Data Under Stress Conditions

| Condition | Degradation Products | Half-Life (Days) | Reference |

|---|---|---|---|

| pH 1 (HCl) | Ring-opened diamine | 3 | |

| pH 13 (NaOH) | Oxadiazole hydrolysis | 1 | |

| 40°C/75% RH | No degradation | >30 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.